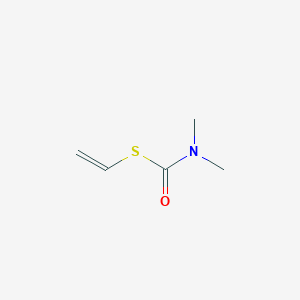
3-(Nonafluorobutyl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Nonafluorobutyl)quinoxalin-2(1H)-one is a fluorinated derivative of quinoxalin-2(1H)-one. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the nonafluorobutyl group imparts distinct characteristics, such as increased lipophilicity and stability, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nonafluorobutyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. One common method is the direct C-3 functionalization via C–H bond activation. This process can be achieved using various reagents and catalysts, including transition metals or metal-free conditions. For instance, a visible-light-promoted direct C3 alkylation using unactivated alkyl iodides has been reported .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign and sustainable protocols, such as metal-free methodologies, is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Nonafluorobutyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalin-2(1H)-one derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various functionalized quinoxalin-2(1H)-one derivatives, which can be further utilized in different applications, such as pharmaceuticals and materials science .
Scientific Research Applications
3-(Nonafluorobutyl)quinoxalin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Nonafluorobutyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the nonafluorobutyl group.
3-Benzoylquinoxalin-2(1H)-one: A derivative with a benzoyl group at the C-3 position.
3-Acylated quinoxalin-2(1H)-ones: Compounds with acyl groups at the C-3 position.
Uniqueness
3-(Nonafluorobutyl)quinoxalin-2(1H)-one is unique due to the presence of the nonafluorobutyl group, which imparts distinct properties such as increased lipophilicity, stability, and potential for diverse applications. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
89995-30-2 |
|---|---|
Molecular Formula |
C12H5F9N2O |
Molecular Weight |
364.17 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H5F9N2O/c13-9(14,10(15,16)11(17,18)12(19,20)21)7-8(24)23-6-4-2-1-3-5(6)22-7/h1-4H,(H,23,24) |
InChI Key |
VQBBBEAXIATMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


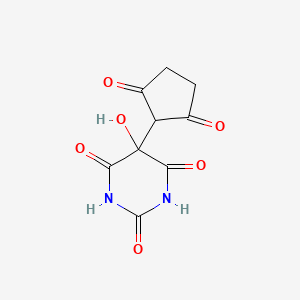
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

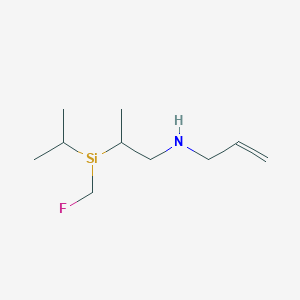
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
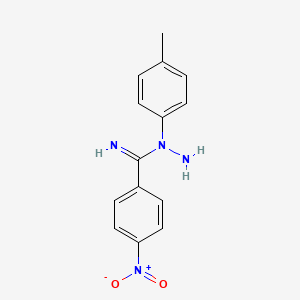
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
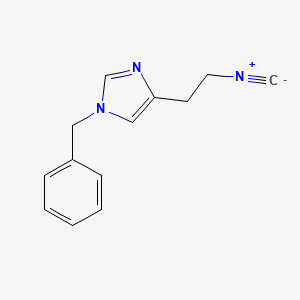
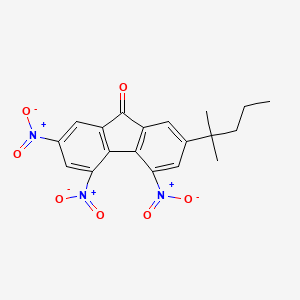
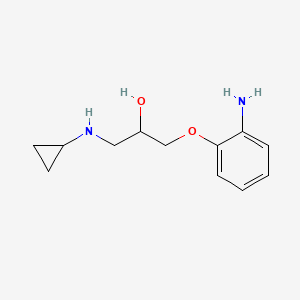
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
